Prop-2-ynyl 4-methoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

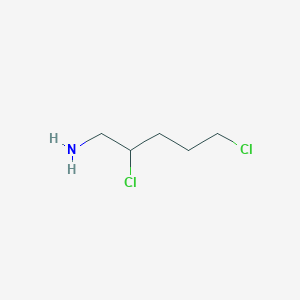

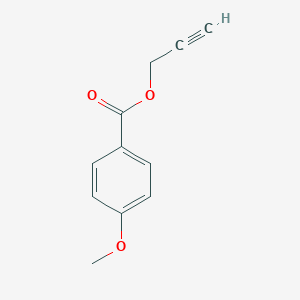

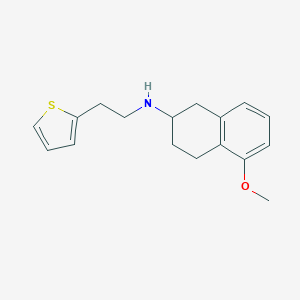

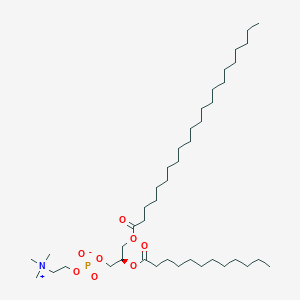

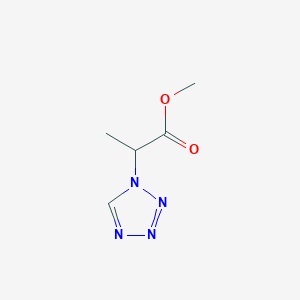

Prop-2-ynyl 4-methoxybenzoate, also known as PB2, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. PB2 is a derivative of benzoic acid and has a molecular formula of C11H10O3.

Mechanism of Action

Prop-2-ynyl 4-methoxybenzoate binds to cysteine residues in proteins through a Michael addition reaction, forming a covalent bond between the thiol group of cysteine and the propargyl group of Prop-2-ynyl 4-methoxybenzoate. This covalent bond results in a fluorescent adduct that can be visualized under a fluorescence microscope. The fluorescent signal from Prop-2-ynyl 4-methoxybenzoate is stable and long-lasting, making it a useful tool for long-term imaging studies.

Biochemical and Physiological Effects

Prop-2-ynyl 4-methoxybenzoate has been shown to have minimal toxicity and does not interfere with cellular processes or protein function. This makes it a safe and reliable tool for studying protein localization and dynamics in live cells. Prop-2-ynyl 4-methoxybenzoate has also been used to label and track specific proteins in vivo, allowing for the visualization of protein trafficking and turnover in real-time.

Advantages and Limitations for Lab Experiments

Prop-2-ynyl 4-methoxybenzoate has several advantages as a fluorescent probe, including its high selectivity for cysteine residues, stability, and long-lasting fluorescence signal. However, Prop-2-ynyl 4-methoxybenzoate also has some limitations, such as its low solubility in aqueous solutions and the potential for non-specific binding to other cellular components. These limitations can be overcome through careful experimental design and optimization of experimental conditions.

Future Directions

Prop-2-ynyl 4-methoxybenzoate has great potential for future research applications, including the development of new fluorescent probes for imaging cellular structures and the study of protein-protein interactions. Future research could also focus on optimizing the synthesis method of Prop-2-ynyl 4-methoxybenzoate to improve its solubility and reduce non-specific binding. Additionally, Prop-2-ynyl 4-methoxybenzoate could be used in conjunction with other imaging techniques, such as super-resolution microscopy, to provide higher resolution images of cellular structures.

Synthesis Methods

Prop-2-ynyl 4-methoxybenzoate can be synthesized through a simple reaction between propargyl alcohol and 4-methoxybenzoyl chloride in the presence of a base catalyst. The reaction yields Prop-2-ynyl 4-methoxybenzoate as a white crystalline solid with a melting point of 81-83°C. The purity of Prop-2-ynyl 4-methoxybenzoate can be determined through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

Prop-2-ynyl 4-methoxybenzoate has been used in various scientific research applications due to its potential as a fluorescent probe for imaging cellular structures. Prop-2-ynyl 4-methoxybenzoate has a unique structural feature that allows it to selectively bind to proteins containing cysteine residues, which are essential for many cellular processes. This property makes Prop-2-ynyl 4-methoxybenzoate a useful tool for studying protein localization and dynamics in live cells.

properties

CAS RN |

101532-23-4 |

|---|---|

Product Name |

Prop-2-ynyl 4-methoxybenzoate |

Molecular Formula |

C11H10O3 |

Molecular Weight |

190.19 g/mol |

IUPAC Name |

prop-2-ynyl 4-methoxybenzoate |

InChI |

InChI=1S/C11H10O3/c1-3-8-14-11(12)9-4-6-10(13-2)7-5-9/h1,4-7H,8H2,2H3 |

InChI Key |

LYTIBVJBIRGRAK-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)OCC#C |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OCC#C |

synonyms |

propynyl 4-methoxybenzoate propynyl p-methoxybenzoic acid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(Z)-1,2-diphenylethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B33724.png)

![[6-Bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] 2-benzamido-3-phenylpropanoate](/img/structure/B33741.png)